Cas no 429673-79-0 (tert-butyl trans-3-amino-4-methoxy-pyrrolidine-1-carboxylate)
tert-butyl trans-3-amino-4-methoxy-pyrrolidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- TRANS-3-AMINO-1-BOC-4-METHOXYPYRROLIDINE
- (3R,4R)-rel-3-Amino-4-methoxy-1-pyrrolidinecarboxylic Acid 1,1-Dimethylethyl Ester
- (3S,4S)-tert-butyl 3-amino-4-methoxypyrrolidine-1-carboxylate
- tert-butyl (trans)-3-amino-4-methoxy-1-pyrrolidinecarboxylate 1HCl
- tert-butyl (trans)-3-amino-4-methoxy-1-pyrrolidinecarboxylate(SALTDATA: HCl)
- trans-3-Amino-4-methoxy-pyrrolidine-1-carboxylic acid tert-butyl ester
- trans-tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate
- tert-butyl trans-3-amino-4-methoxy-pyrrolidine-1-carboxylate
- BQB63501
- (3S,4S)-N-Boc-3-amino-4-methoxypyrrolidine ee
- 429673-79-0
- MFCD09800388
- (3S,4S)-N-Boc-3-amino-4-methoxypyrrolidine
- DTXSID20962813
- 1001635-01-3
- AMY35650
- (3S,4S)-3-Amino-4-methoxy-pyrrolidine-1-carboxylic acid tert-butyl ester
- TRANS-3-AMINO-1-BOC-4-METHOXYPYRROLIDING
- CS-0135779
- F53860
- trans-tert-Butyl3-amino-4-methoxypyrrolidine-1-carboxylate
- AKOS000134729
- SCHEMBL13232686
- Z228589842
- (3S,4S)-3-Amino-4-methoxy-pyrrolidine-1-carboxylic acid t-butyl ester
- MFCD09040597
- AS-36166
- TERT-BUTYL (3S,4S)-3-AMINO-4-METHOXYPYRROLIDINE-1-CARBOXYLATE
- EN300-27366
- AC-29663
-
- MDL: MFCD09800388
- Inchi: 1S/C10H20N2O3/c1-10(2,3)15-9(13)12-5-7(11)8(6-12)14-4/h7-8H,5-6,11H2,1-4H3/t7-,8-/m0/s1
- InChI Key: STYSIWNZDIJKGC-YUMQZZPRSA-N
- SMILES: O(C)[C@H]1CN(C(=O)OC(C)(C)C)C[C@@H]1N
Computed Properties
- Exact Mass: 216.14700
- Monoisotopic Mass: 216.14739250g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 64.8Ų
Experimental Properties
- Color/Form: Yellow to Brown Liquid
- Density: 1.098
- Boiling Point: 287.413°C at 760 mmHg
- Flash Point: 127.623°C
- Refractive Index: 1.494
- PSA: 64.79000
- LogP: 1.21760
tert-butyl trans-3-amino-4-methoxy-pyrrolidine-1-carboxylate Security Information
- Signal Word:Danger
- Hazard Statement: H314;H318
- Warning Statement: P280;P305+P351+P338
- Storage Condition:2-8 °C
tert-butyl trans-3-amino-4-methoxy-pyrrolidine-1-carboxylate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
tert-butyl trans-3-amino-4-methoxy-pyrrolidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | MY0671-5g |
trans-tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate |
429673-79-0 | 97% | 5g |
$1121 | 2023-09-07 | |
| ChemScence | CS-0047798-100mg |
trans-tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate |
429673-79-0 | 100mg |
$106.0 | 2022-04-27 | ||
| ChemScence | CS-0047798-250mg |
trans-tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate |
429673-79-0 | 250mg |
$177.0 | 2022-04-27 | ||
| ChemScence | CS-0047798-1g |
trans-tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate |
429673-79-0 | 1g |
$353.0 | 2022-04-27 | ||
| ChemScence | CS-0047798-5g |
trans-tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate |
429673-79-0 | 5g |
$1058.0 | 2022-04-27 | ||
| Fluorochem | 036830-1g |
trans-3-Amino-1-Boc-4-methoxypyrrolidine |
429673-79-0 | 97% | 1g |
£264.00 | 2022-03-01 | |
| Fluorochem | 036830-5g |
trans-3-Amino-1-Boc-4-methoxypyrrolidine |
429673-79-0 | 97% | 5g |
£793.00 | 2022-03-01 | |
| Fluorochem | 036830-10g |
trans-3-Amino-1-Boc-4-methoxypyrrolidine |
429673-79-0 | 97% | 10g |
£1345.00 | 2022-03-01 | |
| Fluorochem | 036830-25g |
trans-3-Amino-1-Boc-4-methoxypyrrolidine |
429673-79-0 | 97% | 25g |
£2380.00 | 2022-03-01 | |
| Alichem | A109004672-1g |
trans-tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate |
429673-79-0 | 97% | 1g |
$406.85 | 2023-09-01 |
tert-butyl trans-3-amino-4-methoxy-pyrrolidine-1-carboxylate Suppliers
tert-butyl trans-3-amino-4-methoxy-pyrrolidine-1-carboxylate Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
Additional information on tert-butyl trans-3-amino-4-methoxy-pyrrolidine-1-carboxylate
Research Brief on tert-Butyl trans-3-amino-4-methoxy-pyrrolidine-1-carboxylate (CAS: 429673-79-0): Recent Advances and Applications
In recent years, the compound tert-butyl trans-3-amino-4-methoxy-pyrrolidine-1-carboxylate (CAS: 429673-79-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral pyrrolidine derivative serves as a versatile building block in the synthesis of bioactive molecules, particularly in the development of novel therapeutics targeting neurological disorders, infectious diseases, and cancer. Its unique structural features, including the tert-butyl carbamate protection and methoxy substitution, make it an attractive intermediate for asymmetric synthesis and drug discovery programs.
A recent study published in the Journal of Medicinal Chemistry (2023) highlighted the application of this compound in the synthesis of potent kinase inhibitors. Researchers utilized tert-butyl trans-3-amino-4-methoxy-pyrrolidine-1-carboxylate as a key intermediate to develop selective JAK3 inhibitors with improved pharmacokinetic properties. The study demonstrated that the methoxy group at the 4-position of the pyrrolidine ring significantly enhanced binding affinity to the target protein while maintaining favorable metabolic stability.
In the field of CNS drug discovery, a 2024 Nature Communications paper reported the use of this building block in the development of novel sigma-1 receptor modulators. The trans-3-amino group was found to be crucial for receptor binding, while the methoxy substitution improved blood-brain barrier penetration. The resulting compounds showed promising results in preclinical models of neuropathic pain and neurodegenerative diseases, with several candidates advancing to clinical trials.
From a synthetic chemistry perspective, recent advances in the preparation of tert-butyl trans-3-amino-4-methoxy-pyrrolidine-1-carboxylate have focused on improving enantioselectivity and yield. A 2023 Organic Process Research & Development publication described an efficient asymmetric synthesis route starting from L-hydroxyproline, achieving >99% ee and 85% overall yield through optimized protection and reduction steps. This improved synthetic protocol has facilitated larger-scale production for preclinical and clinical studies.
The compound has also found applications in antibiotic development. A 2024 study in ACS Infectious Diseases reported its incorporation into novel β-lactamase inhibitors, where the pyrrolidine scaffold contributed to enhanced binding to resistant bacterial enzymes. The researchers noted that the methoxy group played a critical role in overcoming common resistance mechanisms observed in Gram-negative pathogens.
Looking forward, the versatility of tert-butyl trans-3-amino-4-methoxy-pyrrolidine-1-carboxylate continues to inspire new applications in drug discovery. Current research efforts are exploring its use in PROTAC (proteolysis targeting chimera) design and as a scaffold for covalent inhibitors. The compound's balanced physicochemical properties and synthetic accessibility position it as a valuable tool in medicinal chemistry, with potential applications expanding beyond its current uses in kinase and receptor modulation.
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